1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one
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Overview
Description
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structural features, which include a pyrimidine ring substituted with an ethyl group, a methyl group, and a phenylacetyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.
Phenylacetylation: The phenylacetyl group can be introduced via acylation reactions using phenylacetyl chloride in the presence of a base such as triethylamine.
Ethylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrimidine or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated reagents (e.g., bromine, chlorine), bases (e.g., sodium hydroxide, potassium carbonate), and solvents (e.g., dichloromethane, acetonitrile).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It finds applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one: shares structural similarities with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its phenylacetyl group, in particular, may contribute to unique biological activities and interactions with molecular targets.
Properties
IUPAC Name |
1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-3-20-17-13-15(2)21-19(22-17)24-11-9-23(10-12-24)18(25)14-16-7-5-4-6-8-16/h4-8,13H,3,9-12,14H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIRSKOUXRKSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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